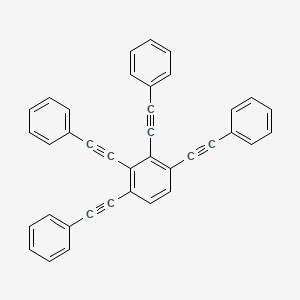
2-(4-Ethynyl-2-fluorophenoxy)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Etinil-2-fluorofenoxi)oxano es un compuesto orgánico con la fórmula molecular C13H13FO2. Se caracteriza por la presencia de un anillo de oxano sustituido con un grupo 4-etinil-2-fluorofenoxi. Este compuesto es de interés en varios campos de investigación científica debido a su estructura química y propiedades únicas .
Métodos De Preparación
La síntesis de 2-(4-Etinil-2-fluorofenoxi)oxano típicamente involucra los siguientes pasos:
Análisis De Reacciones Químicas
2-(4-Etinil-2-fluorofenoxi)oxano experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde los grupos etinil o fluorofenoxi son reemplazados por otros grupos funcionales.
Aplicaciones Científicas De Investigación
2-(4-Etinil-2-fluorofenoxi)oxano tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica.
Medicina: Existe interés en las posibles aplicaciones terapéuticas del compuesto.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Etinil-2-fluorofenoxi)oxano involucra su interacción con objetivos moleculares específicos. El compuesto puede penetrar las membranas biológicas y afectar los procesos celulares al modular la actividad de las enzimas y los receptores. Las simulaciones de dinámica molecular han demostrado que el compuesto puede alterar el perfil de energía libre de la penetración del agua en las membranas biológicas, lo que lleva a cambios en la función celular .
Comparación Con Compuestos Similares
2-(4-Etinil-2-fluorofenoxi)oxano se puede comparar con otros compuestos similares, como:
Oxetanos: Estos compuestos contienen un anillo de oxetano de cuatro miembros y son conocidos por su estabilidad y reactividad.
La combinación única de los grupos etinil y fluorofenoxi en 2-(4-Etinil-2-fluorofenoxi)oxano lo distingue de estos compuestos similares, proporcionándole propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
196880-11-2 |
|---|---|
Fórmula molecular |
C13H13FO2 |
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
2-(4-ethynyl-2-fluorophenoxy)oxane |
InChI |
InChI=1S/C13H13FO2/c1-2-10-6-7-12(11(14)9-10)16-13-5-3-4-8-15-13/h1,6-7,9,13H,3-5,8H2 |
Clave InChI |
CVTPFCZLJKESJD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)OC2CCCCO2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


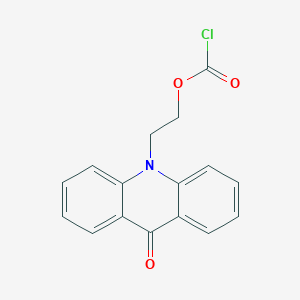
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
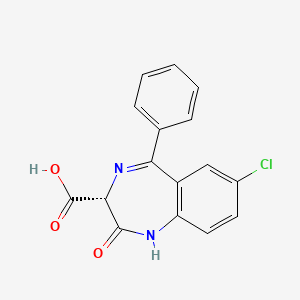
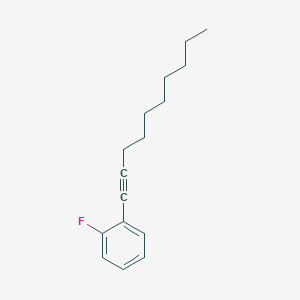
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
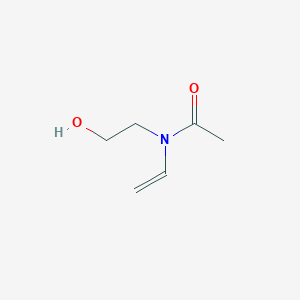
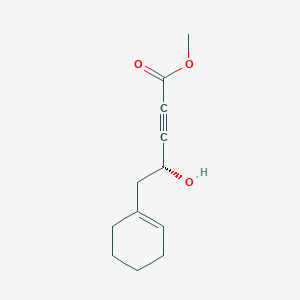
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
